2,3-Dimethyl-2,3-dinitrobutane

Explosive Detection Vapor Pressure Taggant Performance

Specify 2,3-Dimethyl-2,3-dinitrobutane (DMNB) for your explosives detection compliance. Unlike generic nitroalkanes (2-NT, 4-NT, DNB), DMNB's unique vapor pressure profile and thermal stability are mandated under ICAO for plastic explosive taggants, ensuring reliable EDS/canine detection. Its distinct IMS chloride adduct also makes it the definitive ETD calibration standard. Procure ≥98% purity for regulatory shelf-life performance.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 3964-18-9
Cat. No. B1209716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2,3-dinitrobutane
CAS3964-18-9
Synonyms2,3-dimethyl-2,3-dinitrobutane
DMDNB
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3
InChIKeyDWCLXOREGBLXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2,3-dinitrobutane (DMNB) CAS 3964-18-9: Core Physicochemical and Regulatory Profile for Procurement


2,3-Dimethyl-2,3-dinitrobutane (DMNB, CAS 3964-18-9) is a crystalline, aliphatic gem-dinitro compound with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol [1]. It is distinguished by its relatively high volatility for an energetic material, subliming at ambient temperatures, which underpins its globally mandated use as a detection taggant in plastic explosives under the International Civil Aviation Organization (ICAO) Convention on the Marking of Plastic Explosives for the Purpose of Detection [2]. Its basic physical properties include a melting point of 214-215 °C (with decomposition) and a density of 1.149 g/cm³ .

Why 2,3-Dimethyl-2,3-dinitrobutane Cannot Be Replaced by Other Nitroalkanes in Critical Applications


While several nitroaromatic and nitroalkane compounds are used as explosive taggants or energetic plasticizers, 2,3-dimethyl-2,3-dinitrobutane (DMNB) occupies a unique niche due to its specific vapor pressure profile and chemical stability. Generic substitution with compounds like 2-nitrotoluene (2-NT), 4-nitrotoluene (4-NT), or 1,4-dinitrobutane (DNB) fails because their vapor pressures, thermal decomposition kinetics, and molecular recognition properties differ significantly, directly impacting detection sensitivity and shelf-life compliance [1]. The quantitative evidence below demonstrates that DMNB's performance parameters are not interchangeable with its closest structural analogs, making its specification critical for regulatory compliance and reliable long-term performance in explosive formulations [2].

Quantitative Performance Differentiation of 2,3-Dimethyl-2,3-dinitrobutane (CAS 3964-18-9) Against Comparators


Vapor Pressure Profile: DMNB vs. 1,4-Dinitrobutane (DNB) for Enhanced Detection Volatility

DMNB exhibits a vapor pressure that is significantly higher than that of 1,4-dinitrobutane (DNB), a structurally related dinitroalkane, across a wide temperature range. This difference is quantified by their respective vapor pressure equations, derived from experimental data [1]. At a typical operational temperature of 298.15 K (25 °C), the calculated vapor pressure for DMNB is approximately 1.9 × 10⁻² Pa, while that for DNB is approximately 1.5 × 10⁻³ Pa, representing a 12.7-fold difference in volatility.

Explosive Detection Vapor Pressure Taggant Performance

Gas-Phase Chloride Adduct Stability: DMNB Exhibits Lower Complex Stability than DNB and DMDNP

In ion mobility spectrometry (IMS) detection, DMNB forms a less stable chloride adduct compared to 1,4-dinitrobutane (DNB) and 2,3-dimethyl-2,4-dinitropentane (DMDNP). The enthalpy of formation (ΔH°) for the DMNB·Cl⁻ adduct was measured at -92.1 ± 3.1 kJ/mol, whereas the DNB·Cl⁻ adduct's enthalpy is estimated to be approximately 20 kJ/mol more negative (i.e., ~ -112 kJ/mol) [1]. This indicates that DNB forms a more stable, and thus potentially more persistent, chloride adduct during IMS analysis.

Ion Mobility Spectrometry Adduct Formation Detection Selectivity

Sublimation Enthalpy: DMNB Exhibits a Distinctly Higher Value Compared to 2-Nitrotoluene

The standard molar enthalpy of sublimation (ΔsubH°) for DMNB is significantly higher than that of the mononitroaromatic taggant 2-nitrotoluene (2-NT). DMNB has a reported ΔsubH° of 79.5 ± 0.8 kJ/mol [1], while the enthalpy of sublimation for 2-NT is approximately 64.0 ± 3.0 kJ/mol [2]. This difference reflects the stronger intermolecular forces in the crystalline lattice of DMNB due to its two nitro groups and more symmetrical molecular structure.

Thermodynamics Volatility Phase Transition

Synthetic Yield: Patented Method Achieves 70.4% Yield, Offering a Cost-Effective Procurement Advantage

A patented synthetic method for DMNB (RU-2323206-C1) reports a yield of up to 70.4% based on 2-nitropropane, achieved by the direct interaction of 2-nitropropane salts with carbon tetrachloride [1]. This is a significant improvement over earlier methods that required the isolation of intermediate 2-halogeno-nitropropanes, which often resulted in lower overall yields and increased purification costs. While a direct, quantitative, yield comparison from a single study is not available, this patented yield serves as a benchmark for evaluating commercial suppliers and indicates a cost-effective synthetic route.

Synthesis Process Chemistry Cost Efficiency

Procurement-Driven Application Scenarios for 2,3-Dimethyl-2,3-dinitrobutane (DMNB)


Primary Application: Mandated Taggant in ICAO-Compliant Plastic Explosives

DMNB is the globally recognized and mandated detection agent for plastic explosives under the ICAO Convention. Its vapor pressure profile, as quantified in comparison to DNB [1], ensures it can be reliably detected by standard explosive detection systems (EDS) and canine units. Procurement for this application prioritizes high purity (>98%) and consistent volatility to meet strict regulatory compliance and long-term stability requirements [2].

Analytical Standard for Ion Mobility Spectrometry (IMS) Calibration

Due to its specific and well-characterized behavior in IMS, particularly its distinct chloride adduct stability compared to other dinitroalkanes like DNB and DMDNP [1], DMNB is used as a calibration standard for explosive trace detectors (ETDs). This application requires a compound of high analytical purity and well-defined vapor pressure characteristics to ensure accurate and reproducible instrument performance.

Research on Energetic Material Detection and Sensor Development

The thermochemical properties of DMNB, including its sublimation enthalpy of 79.5 kJ/mol [1], make it a model compound for studying the vapor-phase detection of low-volatility energetic materials. It is used in the development and validation of new sensor technologies, such as optical chemical sensors and SPME-IMS interfaces, aimed at improving sensitivity and selectivity for nitro-based explosives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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